molecular formula C6H13ClFN B1381244 trans-2-Fluorocyclohexanamine hydrochloride CAS No. 75198-16-2

trans-2-Fluorocyclohexanamine hydrochloride

Cat. No. B1381244
CAS RN: 75198-16-2
M. Wt: 153.62 g/mol
InChI Key: IOXBYKGOFZSEIL-KGZKBUQUSA-N
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Description

Trans-2-Fluorocyclohexanamine hydrochloride (trans-2-FCNHCl) is an important organic compound used in many scientific and industrial applications. It is a colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 265-270°C. It is soluble in water and has a wide range of applications in organic synthesis and industrial processes. Trans-2-FCNHCl is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of other compounds, including polymers, surfactants, and catalysts.

Scientific Research Applications

Trans-2-FCNHCl has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis, and it has been used in the synthesis of polymers, surfactants, and catalysts. Trans-2-FCNHCl has also been used in the synthesis of a number of other compounds, including aldehydes, ketones, and amines.

Mechanism Of Action

Trans-2-FCNHCl is an intermediate in the synthesis of many compounds. It is a versatile reagent that can be used in a variety of reactions. The mechanism of action of trans-2-FCNHCl depends on the reaction being conducted. In general, the mechanism involves the formation of an intermediate, which can then be further reacted to form the desired product.

Biochemical And Physiological Effects

Trans-2-FCNHCl has no known biochemical or physiological effects. It is an inert compound and is not known to interact with any biological molecules.

Advantages And Limitations For Lab Experiments

Trans-2-FCNHCl has several advantages for use in laboratory experiments. It is a stable, colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 265-270°C. It is also soluble in water, making it easy to work with in the laboratory. In addition, it is a versatile intermediate that can be used in a variety of reactions.
The main limitation for use in laboratory experiments is the cost. Trans-2-FCNHCl is relatively expensive, and the cost can be a significant factor when planning experiments.

Future Directions

There are many potential future directions for the use of trans-2-FCNHCl in scientific research. It could be used as a starting material in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used as a reagent in organic synthesis, and it could be used in the synthesis of polymers, surfactants, and catalysts. In addition, trans-2-FCNHCl could be used in the synthesis of aldehydes, ketones, and amines, as well as in the synthesis of other compounds. Finally, trans-2-FCNHCl could be used as a catalyst in a variety of reactions.

properties

IUPAC Name

(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBYKGOFZSEIL-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Fluorocyclohexanamine hydrochloride

CAS RN

75198-16-2
Record name rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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